molecular formula C13H17N B3047527 Benzenemethanamine, N-2-cyclohexen-1-yl- CAS No. 141330-12-3

Benzenemethanamine, N-2-cyclohexen-1-yl-

Cat. No.: B3047527
CAS No.: 141330-12-3
M. Wt: 187.28 g/mol
InChI Key: JOJRSPBFDPRDTA-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-2-cyclohexen-1-yl- is a chemical compound with the molecular formula C13H17N It is known for its unique structure, which includes a benzenemethanamine backbone with a cyclohexenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-2-cyclohexen-1-yl- typically involves the reaction of benzenemethanamine with cyclohexene under specific conditions. One common method is the reductive amination of benzylamine with cyclohexenone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of Benzenemethanamine, N-2-cyclohexen-1-yl- may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-2-cyclohexen-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanamine, N-2-cyclohexen-1-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-2-cyclohexen-1-yl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-2-phenyl-2-cyclohexen-1-yl-
  • Benzenemethanamine, N-2-cyclohexyl-
  • Benzenemethanamine, N-2-cyclopenten-1-yl-

Uniqueness

Benzenemethanamine, N-2-cyclohexen-1-yl- is unique due to its specific cyclohexenyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzylcyclohex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-5,7-9,13-14H,2,6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJRSPBFDPRDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435609
Record name Benzenemethanamine, N-2-cyclohexen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141330-12-3
Record name Benzenemethanamine, N-2-cyclohexen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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